

1-Ethoxypentane CAS number and molecular structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethoxypentane**

Cat. No.: **B092830**

[Get Quote](#)

In-Depth Technical Guide to 1-Ethoxypentane

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **1-ethoxypentane**.

CAS Number: 17952-11-3 Molecular Formula: C₇H₁₆O Synonyms: Ethyl pentyl ether, Amyl ethyl ether

Molecular Structure

1-Ethoxypentane is an aliphatic ether consisting of an ethyl group and a pentyl group linked by an oxygen atom.

Core Data Summary

The following tables provide a summary of the key quantitative data for **1-ethoxypentane**.

Physical Properties

Property	Value	Reference
Molecular Weight	116.20 g/mol	[1]
Boiling Point	118-119.55 °C	[2]
Melting Point	-95.35 °C (estimate)	[2]
Density	0.7684 g/cm ³ (estimate)	[2]
Refractive Index	1.3914 (estimate)	[2]
Vapor Pressure	19.9 mmHg at 25°C	[2]
Flash Point	16.4 °C	[2]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.38	t	2H	-O-CH ₂ - CH ₂ CH ₂ CH ₂ CH ₃
~3.35	q	2H	-O-CH ₂ -CH ₃
~1.54	p	2H	-O-CH ₂ -CH ₂ - CH ₂ CH ₂ CH ₃
~1.32	m	4H	-O-CH ₂ CH ₂ -CH ₂ -CH ₂ - CH ₃
~1.16	t	3H	-O-CH ₂ -CH ₃
~0.90	t	3H	-O-CH ₂ CH ₂ CH ₂ CH ₂ - CH ₃

Note: Specific chemical shifts can vary slightly depending on the solvent used. A stacked ¹H NMR spectrum in cyclohexane shows the signal for the α -protons.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
~70.8	-O-CH ₂ - (pentyl)
~65.9	-O-CH ₂ - (ethyl)
~31.8	-CH ₂ - (pentyl, C2)
~28.6	-CH ₂ - (pentyl, C3)
~22.6	-CH ₂ - (pentyl, C4)
~15.3	-CH ₃ (ethyl)
~14.1	-CH ₃ (pentyl)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
2960-2850	C-H stretch (alkane)
1115-1085	C-O-C stretch (ether)

Safety Information

Hazard Statement	Precautionary Statement
H226: Flammable liquid and vapour. [2]	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [2] [4]
H315: Causes skin irritation. [2]	P264: Wash skin thoroughly after handling. [4]
H319: Causes serious eye irritation. [2]	P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. [2] [4]
H335: May cause respiratory irritation. [2]	P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [4]
P271: Use only outdoors or in a well-ventilated area. [4]	

Experimental Protocols

Synthesis of 1-Ethoxypentane via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers like **1-ethoxypentane**.[\[5\]](#)[\[6\]](#) The reaction proceeds via an S_N2 mechanism where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.[\[5\]](#)[\[6\]](#)

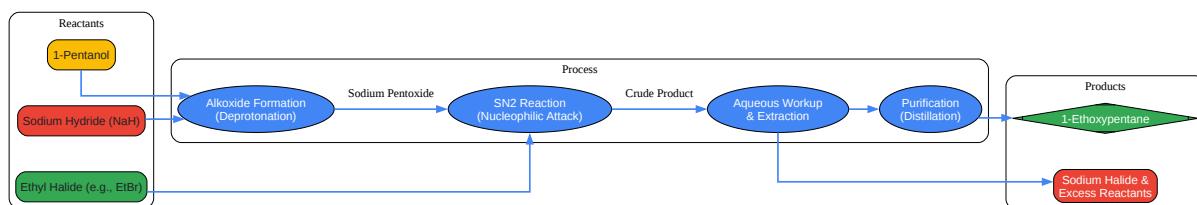
Materials:

- 1-Pentanol
- Sodium hydride (NaH) or Sodium metal (Na)
- Ethyl halide (e.g., ethyl bromide or ethyl iodide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-pentanol to the anhydrous solvent.
- Slowly add sodium hydride or sodium metal to the solution to form the sodium pentoxide. The reaction is exothermic and produces hydrogen gas, so proper venting is necessary.
- Once the formation of the alkoxide is complete (cessation of gas evolution), cool the mixture in an ice bath.
- Slowly add the ethyl halide to the cooled alkoxide solution with stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated to reflux to ensure completion.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride to destroy any unreacted sodium hydride.
- Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification of 1-Ethoxypentane by Distillation

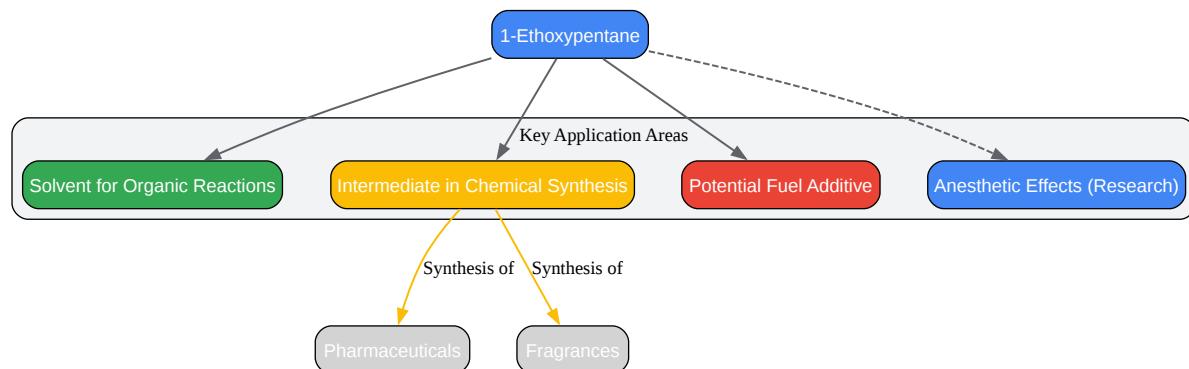

The crude **1-ethoxypentane** obtained from the synthesis can be purified by simple distillation.

Procedure:

- Set up a simple distillation apparatus.
- Transfer the crude **1-ethoxypentane** to the distillation flask.
- Heat the flask gently.
- Collect the fraction that distills at the boiling point of **1-ethoxypentane** (118-120 °C).

Mandatory Visualizations

Williamson Ether Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of **1-Ethoxypentane** synthesis via the Williamson method.

Applications of **1-Ethoxypentane**

1-Ethoxypentane's properties make it a valuable compound in various scientific and industrial fields.[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentane, 1-ethoxy- [webbook.nist.gov]
- 2. 1-ETHOXPENTANE | 17952-11-3 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Cas 17952-11-3,1-ETHOXPENTANE | lookchem [lookchem.com]

- To cite this document: BenchChem. [1-Ethoxypentane CAS number and molecular structure.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092830#1-ethoxypentane-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b092830#1-ethoxypentane-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com